molecular formula C27H35FN2O5 B13723304 Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate

Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate

Cat. No.: B13723304
M. Wt: 486.6 g/mol
InChI Key: IZKGAXBYZXUXBA-OKLSWEBGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate involves multiple steps. One common method includes the reaction of tert-butyl (E)-6-[2-[4-(4-fluorophenyl)-6-isopropyl-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl]vinyl] (4R,6S)-2,2-dimethyl[1,3]dioxan-4-yl) acetate with specific reagents under controlled conditions . The process often involves the use of acids and bases to cleave protecting groups and convert intermediates to the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels, making it useful in the treatment of hypercholesterolemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit HMG-CoA reductase sets it apart from other similar compounds .

Properties

Molecular Formula

C27H35FN2O5

Molecular Weight

486.6 g/mol

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-oxo-6-propan-2-yl-1H-pyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C27H35FN2O5/c1-16(2)23-21(24(30-25(32)29-23)17-8-10-18(28)11-9-17)13-12-19-14-20(34-27(6,7)33-19)15-22(31)35-26(3,4)5/h8-13,16,19-20H,14-15H2,1-7H3,(H,29,30,32)/b13-12+/t19-,20-/m1/s1

InChI Key

IZKGAXBYZXUXBA-OKLSWEBGSA-N

Isomeric SMILES

CC(C)C1=C(C(=NC(=O)N1)C2=CC=C(C=C2)F)/C=C/[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C1=C(C(=NC(=O)N1)C2=CC=C(C=C2)F)C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C

Origin of Product

United States

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